molecular formula C10H23BSi B11759285 [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane

[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane

Cat. No.: B11759285
M. Wt: 182.19 g/mol
InChI Key: QRKNZHWPSMEBKJ-CSKARUKUSA-N
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Description

[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is an organosilicon compound that features both boron and silicon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylsilane with a borane derivative. One common method is the hydroboration of a vinylsilane with diethylborane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form different boron-silicon compounds.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Various boron-silicon compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane involves its ability to form stable bonds with carbon, boron, and silicon atoms. This allows it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is unique due to the presence of both boron and silicon atoms, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.

Properties

Molecular Formula

C10H23BSi

Molecular Weight

182.19 g/mol

IUPAC Name

[(E)-3-diethylboranylprop-1-enyl]-trimethylsilane

InChI

InChI=1S/C10H23BSi/c1-6-11(7-2)9-8-10-12(3,4)5/h8,10H,6-7,9H2,1-5H3/b10-8+

InChI Key

QRKNZHWPSMEBKJ-CSKARUKUSA-N

Isomeric SMILES

B(CC)(CC)C/C=C/[Si](C)(C)C

Canonical SMILES

B(CC)(CC)CC=C[Si](C)(C)C

Origin of Product

United States

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